molecular formula C14H8FN3O2 B1197038 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione CAS No. 91300-59-3

6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione

Cat. No.: B1197038
CAS No.: 91300-59-3
M. Wt: 269.23 g/mol
InChI Key: GMRLYRYOPAACOC-UHFFFAOYSA-N
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Description

6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione is a heterocyclic compound that features a quinoxaline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluoroaniline and 5,8-quinoxalinedione.

    Condensation Reaction: The 3-fluoroaniline is reacted with 5,8-quinoxalinedione under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoxaline N-oxides or other oxidized derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It may serve as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5,8-quinoxalinedione: Lacks the fluorophenyl group, which may result in different biological activities.

    6-((3-Chlorophenyl)amino)-5,8-quinoxalinedione: Similar structure with a chlorine atom instead of fluorine, potentially altering its reactivity and biological properties.

    6-((3-Methylphenyl)amino)-5,8-quinoxalinedione: Contains a methyl group instead of fluorine, which may affect its lipophilicity and pharmacokinetics.

Uniqueness

6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione is unique due to the presence of the fluorine atom, which can influence its electronic properties, reactivity, and interactions with biological targets. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(3-fluoroanilino)quinoxaline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O2/c15-8-2-1-3-9(6-8)18-10-7-11(19)12-13(14(10)20)17-5-4-16-12/h1-7,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRLYRYOPAACOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=CC(=O)C3=NC=CN=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238487
Record name 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91300-59-3
Record name 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Approximately one gram of 5,8-dihydroxyquinoxaline was dissolved in 100 ml. of 2B ethanol. To the solution were added about 5 g. of freshly prepared silver (I) oxide and about 3 g. of 3-fluoroaniline. The reaction was stirred overnight at room temperature and worked up in the same manner as described in Example 3. Crystallization from ethyl acetate gave about 500 mg. of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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